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Compound of Interest

Compound Name: Sodium;acetate

Cat. No.: B1644765

Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for concentrating and
purifying nucleic acids from aqueous solutions. This method utilizes the principle that in the
presence of high salt concentrations and alcohol, the phosphate backbone of RNA is
neutralized, causing the RNA to become less hydrophilic and precipitate out of solution[1].
Sodium acetate is a commonly used salt for this purpose as it is highly efficient and does not
typically inhibit downstream enzymatic reactions[1][2]. This protocol provides a detailed, step-
by-step guide for performing RNA precipitation using sodium acetate and ethanol, suitable for
applications ranging from routine sample cleanup to preparation for sensitive downstream
analyses like sequencing and RT-gPCR.

Experimental Protocol: Step-by-Step Guide

This protocol is designed for the precipitation of total RNA from an aqueous solution. Ensure all
solutions, tubes, and pipette tips are certified RNase-free to maintain RNA integrity. Work in a
clean environment and always wear gloves|[3].

Materials:
 RNA sample in an aqueous, RNase-free solution

e 3 M Sodium Acetate (NaOAc), pH 5.2, RNase-free[4][5]
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e 100% Ethanol (ice-cold, stored at -20°C)[4]
e 70-75% Ethanol in RNase-free water (ice-cold, stored at -20°C)[4]
» RNase-free water or TE buffer for resuspension

o (Optional) Glycogen or linear acrylamide as a co-precipitant for low concentration samples[3]

[416]
e Microcentrifuge tubes, 1.5 mL or 2.0 mL, RNase-free
o Refrigerated microcentrifuge (4°C)[4]
Procedure:
e Initial Sample Preparation:

o Measure the starting volume of your RNA solution in a sterile, RNase-free microcentrifuge
tube[5].

o If the RNA concentration is very low (<20 pg/mL), consider adding a co-precipitant like
glycogen or linear acrylamide (to a final concentration of 10-20 ug/mL) to improve
recovery and help visualize the pellet[3][4][6].

o Addition of Salt and Alcohol:

o Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample. For example, add
10 pL of 3 M NaOAc to a 100 pL RNA sample[4][5][7].

o Mix thoroughly by gentle vortexing or flicking the tube[6][7].

o Add 2.5 to 3 volumes of ice-cold 100% ethanol[4][5][7]. Using the previous example, add
250-300 pL of 100% ethanol to the 110 pL mixture.

o Invert the tube several times to ensure complete mixing.

 Precipitation Incubation:
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o Incubate the mixture to allow the RNA to precipitate. The incubation conditions can be
varied based on the RNA concentration and turnaround time required[8].

» Standard Incubation: Place the tube at -20°C for at least 30-60 minutes[4][7].

» High Recovery/Low Concentration: For dilute samples, incubation at -20°C overnight is
recommended to maximize yield[3][6][8].

» Rapid Incubation: Incubation on dry ice for 30 minutes can also be effective[7].
Alternatively, incubation at 0-4°C (on ice) for 15-30 minutes is generally sufficient for
most applications[9].

o Pelleting the RNA:

o Place the tube in a refrigerated microcentrifuge, ensuring it is properly balanced. Orient
the tube with the hinge facing outwards to know where the pellet will form[10].

o Centrifuge at high speed (12,000 to 21,000 x g) for 15 to 30 minutes at 4°C to pellet the
precipitated RNA[1][4][7][8]. A small, white or translucent pellet should be visible at the
bottom of the tube[1][11][12].

e Washing the RNA Pellet:
o Carefully aspirate or pour off the ethanol supernatant without disturbing the pellet[4][6].

o To remove residual salts, wash the pellet by adding 500 pL to 1 mL of ice-cold 70-75%
ethanol[1][4][7][12].

o Centrifuge again at 12,000-16,000 x g for 5 to 10 minutes at 4°C[1][4][10]. This step helps
to further purify the RNA from salts that might interfere with downstream applications[4][9].

o Carefully remove the ethanol wash with a pipette. For complete removal, a brief re-spin
can be performed to collect any remaining droplets, which can then be aspirated with a
fine pipette tip[6].

e Drying the RNA Pellet:
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o Air-dry the pellet at room temperature for 5-15 minutes, or until the pellet is translucent
and no liquid ethanol is visible[7][12][13].

o Critical Step: Do not over-dry the pellet (e.g., using a vacuum centrifuge for an extended
time), as this can make the RNA difficult to dissolve[12][14].

e Resuspending the RNA:

o Resuspend the dried RNA pellet in a suitable volume of RNase-free water or an
appropriate RNase-free buffer (e.g., TE buffer)[1][7]. The volume depends on the expected
yield and desired final concentration.

o Gently flick the tube or pipette up and down to aid dissolution. A brief incubation at 55-
60°C for 10 minutes can help dissolve the pellet if needed[15].

e Quantification and Quality Assessment:

o Determine the RNA concentration and purity by measuring absorbance at 260 nm and 280
nm using a spectrophotometer (e.g., NanoDrop)[1][7]. An A260/A280 ratio of ~2.0 is
indicative of pure RNA[8]. The A260/A230 ratio should ideally be above 2.0, indicating
minimal contamination with salts or organic solvents|[8].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the RNA precipitation
protocol.
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Parameter

Recommended
Value/Range

Purpose

Reagents

Sodium Acetate (NaOACc)

3M, pH5.2

Provides the necessary cations
to neutralize the RNA
phosphate backbone[1][9].

Ethanol (for precipitation)

100% (Absolute)

Acts as the anti-solvent,
forcing the RNA out of
solution[3][9].

Ethanol (for washing)

70-75%

Removes co-precipitated salts
without dissolving the RNA
pellet[4][7].

Volumes

NaOAc Addition

1/10th of the sample volume

Achieves a final concentration
of ~0.3 M, optimal for
precipitation[5][9].

100% Ethanol Addition

2.5 - 3 times the sample

Ensures efficient precipitation

volume of RNA[2][5][7]-
Incubation
Low temperature promotes the
Temperature -20°C or colder o
precipitation process[3][4][7].
Longer times increase yield,
Duration 30 minutes to overnight especially for low-
concentration samples[6][8].
Centrifugation

Pellet Formation

12,000 - 21,000 x g for 15-30

min

Sufficient force and time to
create a firm RNA pellet[1][7]

[8].

Pellet Washing

12,000 - 16,000 x g for 5-10

min

Pellets the RNA after washing

while minimizing pellet
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compaction[1][10].

Quality Control

Ratio indicates purity from

Purity (A260/A280) 18-21 ) o
protein contamination[8].

Ratio indicates purity from salt

Purity (A260/A230) >2.0 and organic solvent
contamination[8].

Workflow Visualization

The logical flow of the RNA precipitation protocol is illustrated in the diagram below.
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Start: RNAin
Aqueous Solution

1. Add 1/10 vol
3M Sodium Acetate (pH 5.2)

2. Add 2.5-3 vol
100% Ethanol

3. Incubate
(-20°C for 230 min)

4. Centrifuge to Pellet RNA
(12,000+ x g, 15-30 min, 4°C)

Discard
Supernatant

5. Wash Pellet
with 70-75% Ethanol

Discard
Supernatant

6. Air-Dry Pellet
(5-15 min)

7. Resuspend in

RNase-Free Water/Buffer

(End: Purified RNA)

Click to download full resolution via product page

Caption: Workflow for RNA Precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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